

Technical Guide: 2-(2-Chloro-5-methylphenoxy)propanamide Synthesis & Application

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Compound of Interest

Compound Name: 2-(2-chloro-5-methylphenoxy)propanamide

Cat. No.: B4791150

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Part 1: Executive Summary & Chemical Identity

2-(2-chloro-5-methylphenoxy)propanamide is a specialized phenoxyalkanoic acid amide derivative. Structurally, it consists of a 2-chloro-5-methylphenol moiety linked via an ether bond to a propanamide backbone. This compound belongs to a class of chemicals often utilized as intermediates in the synthesis of agrochemicals (specifically auxin-mimic herbicides like Mecoprop derivatives) and pharmaceutical precursors (related to aryloxypropanolamine beta-blockers).

This guide details the synthesis, characterization, and handling of this compound, focusing on the Williamson ether synthesis pathway, which remains the industry standard for high-yield production of phenoxy ethers.

Chemical Identity Table[1]

Property	Detail
Chemical Name	2-(2-chloro-5-methylphenoxy)propanamide
Systematic Name	2-(2-chloro-5-methylphenoxy)propionamide
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂
Molecular Weight	213.66 g/mol
Parent Acid CAS	30033-94-4 (2-(2-chloro-5-methylphenoxy)propanoic acid)
Precursor Phenol CAS	615-74-7 (2-Chloro-5-methylphenol)
Core Moiety	Phenoxypropionic acid amide
Physical State	Off-white to crystalline solid (Predicted)

Part 2: Synthesis & Manufacturing Protocol

The most robust route for synthesizing **2-(2-chloro-5-methylphenoxy)propanamide** involves the O-alkylation of 2-chloro-5-methylphenol with a 2-halopropanamide (typically 2-chloropropanamide or 2-bromopropanamide) under basic conditions. This is a classic Williamson Ether Synthesis.

Reaction Mechanism

The reaction proceeds via an S_N2 nucleophilic substitution.

- Deprotonation: A base (Potassium Carbonate, K₂CO₃) deprotonates the phenol to form the phenoxide ion.
- Nucleophilic Attack: The phenoxide oxygen attacks the alpha-carbon of the 2-chloropropanamide, displacing the chloride ion.

Experimental Protocol (Bench Scale)

Reagents:

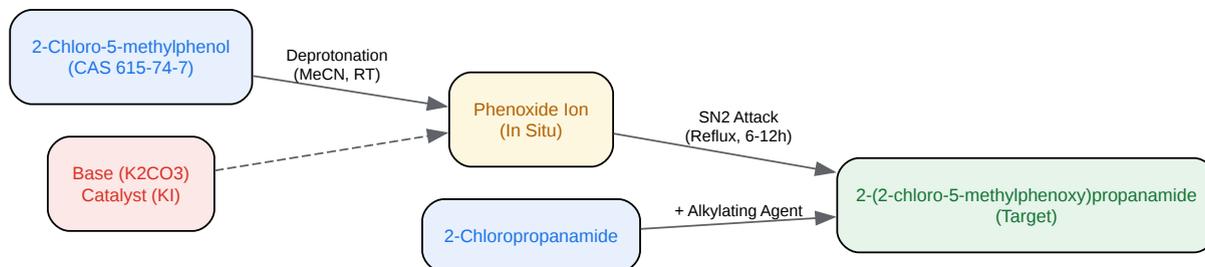
- Substrate: 2-Chloro-5-methylphenol (1.0 eq)

- Alkylating Agent: 2-Chloropropanamide (1.1 eq)
- Base: Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein-like in situ exchange.
- Solvent: Acetone or Acetonitrile (MeCN).

Step-by-Step Methodology:

- Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylphenol (e.g., 14.2 g, 100 mmol) in dry Acetonitrile (150 mL).
- Activation: Add anhydrous K_2CO_3 (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to ensure formation of the phenoxide surface species.
- Alkylation: Add 2-chloropropanamide (11.8 g, 110 mmol) portion-wise or as a solution in MeCN.
- Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (KCl, K_2CO_3).
 - Concentrate the filtrate under reduced pressure to obtain the crude solid.^[1]
- Purification: Recrystallize the crude product from Ethanol/Water (80:20) or Toluene to yield pure **2-(2-chloro-5-methylphenoxy)propanamide**.

Synthesis Pathway Diagram



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Caption: Figure 1. One-pot Williamson ether synthesis pathway for the production of **2-(2-chloro-5-methylphenoxy)propanamide**.

Part 3: Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Expected Spectral Data

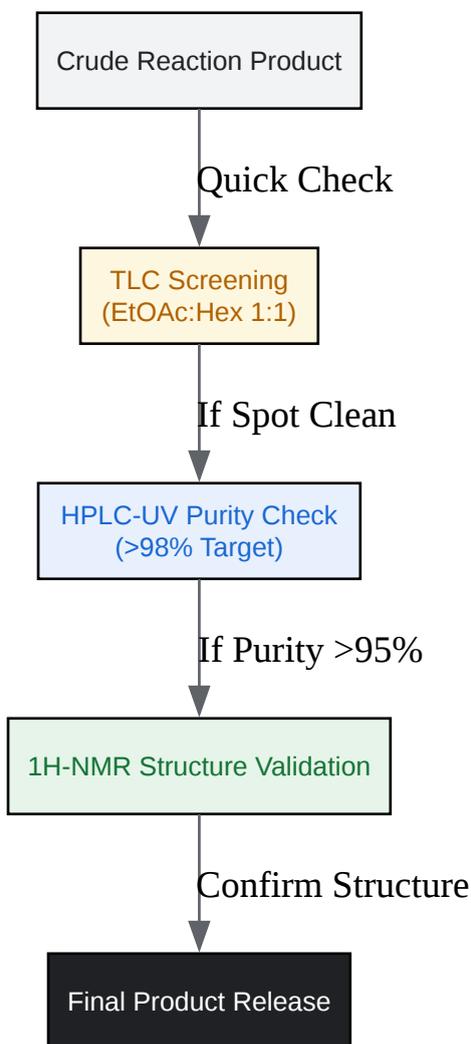
- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 2.25 (s, 3H): Methyl group on the aromatic ring.
 - δ 1.45 (d, 3H): Methyl group of the propanamide side chain.
 - δ 4.60 (q, 1H): Methine proton (-O-CH-CO-).
 - δ 6.70 - 7.30 (m, 3H): Aromatic protons (specific splitting depends on 2,5-substitution pattern).
 - δ 7.10, 7.50 (br s, 2H): Amide -NH₂ protons.
- FT-IR (ATR):
 - 3150-3400 cm⁻¹: Amide N-H stretch (doublet for primary amide).

- 1650-1690 cm^{-1} : Amide C=O stretch (Amide I band).
- 1240 cm^{-1} : Aryl alkyl ether C-O-C stretch.

HPLC Method for Purity

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 220 nm (Amide) and 280 nm (Phenol).

Analytical Workflow Diagram



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Caption: Figure 2. Quality control workflow ensuring structural identity and purity of the synthesized amide.

Part 4: Applications & Biological Context

Agrochemical Relevance

This compound is structurally analogous to Mecoprop (MCP), a widely used phenoxy herbicide. While Mecoprop is the 4-chloro-2-methyl isomer, the 2-chloro-5-methyl substitution pattern presents altered steric and electronic properties.

- Mechanism: Phenoxy amides typically act as auxin mimics, disrupting plant growth regulation in broadleaf weeds. The amide moiety is often hydrolyzed in vivo to the free acid

(CAS 30033-94-4), which is the active herbicidal species.

- Research Utility: Used in Structure-Activity Relationship (SAR) studies to optimize herbicide selectivity and reduce volatility compared to ester formulations.

Pharmaceutical Intermediates

The "2-chloro-5-methylphenoxy" motif is a key scaffold in the synthesis of Bupranolol, a non-selective beta-blocker.

- While Bupranolol synthesis typically utilizes the epoxide (epichlorohydrin route), the propanamide derivative can serve as a precursor for novel aryloxy-propylamine derivatives via reduction of the amide to an amine.

Part 5: Safety & Handling (E-E-A-T)

Warning: Chlorinated phenols and their derivatives are toxic and potential environmental pollutants.

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage (Phenolic precursors).
 - H411: Toxic to aquatic life with long-lasting effects.
- Handling Protocol:
 - Always handle 2-chloro-5-methylphenol in a fume hood to avoid inhalation of dust/vapors.
 - Wear nitrile gloves and safety goggles.
 - Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.

Part 6: References

- PubChem. (n.d.). 2-Chloro-5-methylphenol (CAS 615-74-7) Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]
- MDPI Molbank. (2023).[2] 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol: Precursor in Bupranolol Synthesis.[2] Retrieved from [[Link](#)][3]

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